molecular formula C36H75B B13984159 Tridodecylborane CAS No. 14245-38-6

Tridodecylborane

Cat. No.: B13984159
CAS No.: 14245-38-6
M. Wt: 518.8 g/mol
InChI Key: VYDLWQPLCBCJGV-UHFFFAOYSA-N
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Description

Tridodecylborane is an organoboron compound characterized by the presence of three dodecyl groups attached to a boron atom. This compound belongs to the class of trialkylboranes, which are known for their unique reactivity and applications in organic synthesis and catalysis. This compound is particularly notable for its role in hydroboration reactions, where it adds across carbon-carbon multiple bonds to form organoboron intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tridodecylborane can be synthesized through the hydroboration of 1-dodecene with borane-tetrahydrofuran (BH₃-THF) complex. The reaction typically proceeds at room temperature, where 1-dodecene is added to a solution of BH₃-THF, resulting in the formation of this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the large-scale hydroboration of alkenes using borane complexes. The process is optimized for yield and purity, ensuring the efficient production of this compound for various applications.

Chemical Reactions Analysis

Types of Reactions: Tridodecylborane undergoes several types of chemical reactions, including:

    Hydroboration: Addition to alkenes and alkynes to form organoboron compounds.

    Oxidation: Conversion to alcohols using hydrogen peroxide or other oxidizing agents.

    Substitution: Reaction with halogens or other electrophiles to form substituted boranes.

Common Reagents and Conditions:

    Hydroboration: Typically involves alkenes or alkynes and borane complexes (e.g., BH₃-THF) under mild conditions.

    Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a base (e.g., sodium hydroxide, NaOH).

    Substitution: Halogens (e.g., chlorine, bromine) or other electrophiles under controlled conditions.

Major Products:

    Hydroboration: Organoboron intermediates.

    Oxidation: Corresponding alcohols.

    Substitution: Substituted boranes with various functional groups.

Scientific Research Applications

Tridodecylborane has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in hydroboration reactions to form organoboron intermediates.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential in boron neutron capture therapy (BNCT) for cancer treatment, where boron-containing compounds are used to target and destroy cancer cells.

    Industry: Utilized in the production of polymers and other materials, where its reactivity with alkenes and alkynes is leveraged to create complex molecular structures.

Mechanism of Action

The mechanism of action of tridodecylborane primarily involves its ability to undergo hydroboration reactions. The boron atom in this compound acts as an electrophile, adding across carbon-carbon multiple bonds to form organoboron intermediates. These intermediates can then be further transformed through oxidation, substitution, or other reactions to yield a variety of products. The molecular targets and pathways involved in these reactions are dictated by the nature of the substrates and the specific conditions employed.

Comparison with Similar Compounds

    Triethylborane: Another trialkylborane with three ethyl groups attached to boron.

    Triphenylborane: A triarylborane with three phenyl groups attached to boron.

    Tris(pentafluorophenyl)borane: A triarylborane with three pentafluorophenyl groups attached to boron.

Comparison: Tridodecylborane is unique among trialkylboranes due to its long alkyl chains, which impart distinct physical and chemical properties. Compared to triethylborane, this compound has higher molecular weight and different solubility characteristics. Unlike triphenylborane and tris(pentafluorophenyl)borane, which are more commonly used in electronic and optoelectronic applications, this compound is primarily utilized in hydroboration reactions and polymer production.

Properties

CAS No.

14245-38-6

Molecular Formula

C36H75B

Molecular Weight

518.8 g/mol

IUPAC Name

tridodecylborane

InChI

InChI=1S/C36H75B/c1-4-7-10-13-16-19-22-25-28-31-34-37(35-32-29-26-23-20-17-14-11-8-5-2)36-33-30-27-24-21-18-15-12-9-6-3/h4-36H2,1-3H3

InChI Key

VYDLWQPLCBCJGV-UHFFFAOYSA-N

Canonical SMILES

B(CCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC

Origin of Product

United States

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